tert-Butyldiphenylmethanol
Overview
Description
tert-Butyldiphenylmethanol: is an organic compound with the molecular formula C17H20O . It is a tertiary alcohol characterized by a tert-butyl group attached to a diphenylmethanol structure. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldiphenylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropiophenone with phenyllithium . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyldiphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Conditions vary depending on the substituent being introduced, but are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives .
Scientific Research Applications
tert-Butyldiphenylmethanol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reference standard.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which tert-Butyldiphenylmethanol exerts its effects involves interactions with molecular targets and pathways. Its tertiary alcohol structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in various environments .
Comparison with Similar Compounds
- 2,2-Dimethyl-1-phenyl-1-propanol
- Neopentylbenzene
- 2-Phenyl-2-butanol
Comparison: tert-Butyldiphenylmethanol is unique due to its tert-butyl group, which imparts greater steric hindrance and stability compared to similar compounds. This makes it particularly valuable in reactions where stability and controlled reactivity are crucial .
Properties
IUPAC Name |
2,2-dimethyl-1,1-diphenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSPPKJDDWJML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168014 | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-60-9 | |
Record name | tert-Butyldiphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyldiphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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